molecular formula C13H13N3O3 B1407309 3-Morpholin-4-ylquinoxaline-2-carboxylic acid CAS No. 1211503-94-4

3-Morpholin-4-ylquinoxaline-2-carboxylic acid

Cat. No. B1407309
CAS RN: 1211503-94-4
M. Wt: 259.26 g/mol
InChI Key: HPGDHBSGLRMSLZ-UHFFFAOYSA-N
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Description

3-Morpholin-4-ylquinoxaline-2-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Application in Neuropsychiatric Disorders

3-Morpholin-4-ylquinoxaline-2-carboxylic acid derivatives have been studied for their potential in addressing neuropsychiatric disorders. The tetrahydroisoquinoline derivative DNLCA, structurally related to this compound, was identified in the urine of phenylketonuric children and in the brain of rats with experimentally induced hyperphenylalaninemia. Elevated levels of DNLCA in the brain suggest a possible role in neurological conditions and its potential as a noncompetitive inhibitor of dopamine beta-hydroxylase indicates its relevance in neurotransmitter regulation (Lasala & Coscia, 1979).

Role in Cardiovascular and Metabolic Disorders

Research on morpholine derivatives, which are structurally similar to this compound, revealed their antioxidant and hypocholesterolemic activity. These derivatives inhibit lipid peroxidation and show potential in managing hyperlipidemia, indicating their potential in cardiovascular and metabolic disorders (Chrysselis, Rekka, & Kourounakis, 2000).

Application in Metabolomic Research

A study utilized 2-hydrazinoquinoline (HQ), a compound structurally related to this compound, as a derivatization agent for LC-MS-based metabolomic investigation. This demonstrates the compound's utility in biochemical analyses, particularly for studying metabolic disorders like diabetic ketoacidosis (Lu, Yao, & Chen, 2013).

Potential in Anticonvulsant Therapy

Research on non-competitive AMPA receptor antagonists, structurally akin to this compound, indicated their potential in managing seizures in genetic animal models of absence epilepsy. This highlights the compound's potential therapeutic application in neurological conditions such as epilepsy (Citraro et al., 2006).

Role in Anti-inflammatory and Antimicrobial Activities

Studies on morpholine derivatives, related to this compound, demonstrated their anti-inflammatory properties in models of experimental pancreatitis. This suggests the compound's potential in treating inflammatory conditions and its antimicrobial activity against pancreatitis-associated infections (Bigdan et al., 2020).

properties

IUPAC Name

3-morpholin-4-ylquinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c17-13(18)11-12(16-5-7-19-8-6-16)15-10-4-2-1-3-9(10)14-11/h1-4H,5-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGDHBSGLRMSLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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